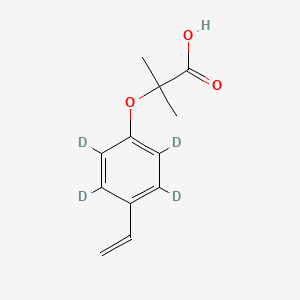
Ciprofibrate impurity A-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofibrate impurity A-d4 is a deuterium-labeled derivative of Ciprofibrate impurity A. Ciprofibrate itself is a potent peroxisome proliferator-activated receptor alpha agonist, used primarily to reduce lipid levels in patients with hyperlipidemia. The deuterium labeling in this compound is used to facilitate various analytical and research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ciprofibrate impurity A-d4 involves the incorporation of deuterium atoms into the molecular structure of Ciprofibrate impurity A. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents in the synthesis process. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carried out in specialized facilities equipped to handle deuterium gas and other deuterated compounds. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ciprofibrate impurity A-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ciprofibrate impurity A-d4 is widely used in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Ciprofibrate.
Drug Metabolism: Helps in identifying metabolic pathways and intermediates.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Investigates the biological effects and mechanisms of action of Ciprofibrate and its metabolites
Mecanismo De Acción
Ciprofibrate impurity A-d4, like Ciprofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha. This activation leads to the regulation of genes involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Gemfibrozil: Another fibrate used to reduce lipid levels.
Fenofibrate: A fibrate with similar lipid-lowering effects.
Bezafibrate: Used for the treatment of hyperlipidemia.
Uniqueness
Ciprofibrate impurity A-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification is essential .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-methyl-2-(2,3,5,6-tetradeuterio-4-ethenylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)/i5D,6D,7D,8D |
Clave InChI |
IIJBUUJYXSWCGW-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])OC(C)(C)C(=O)O)[2H] |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



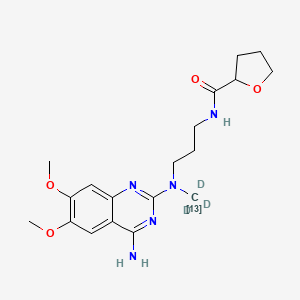
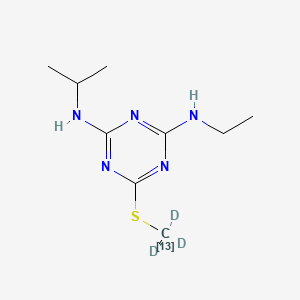
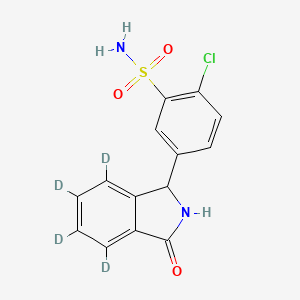
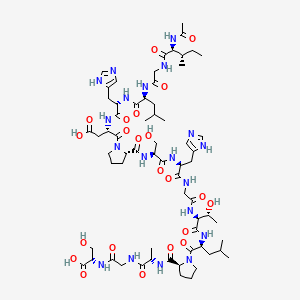
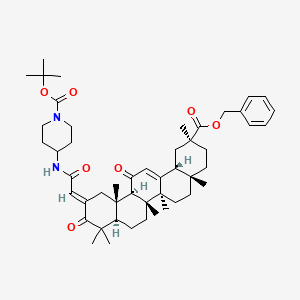
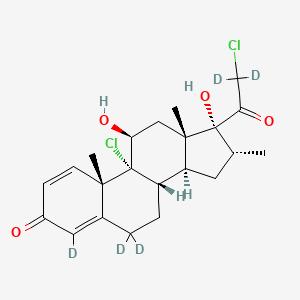
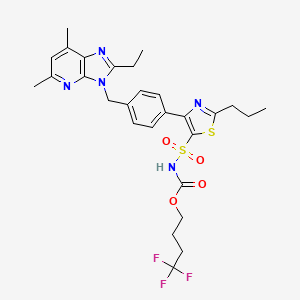
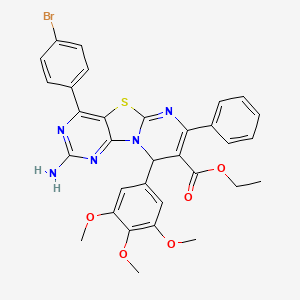

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
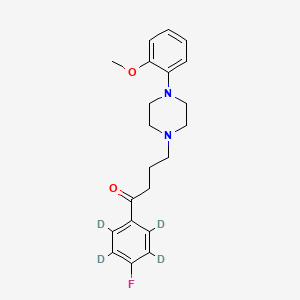
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

